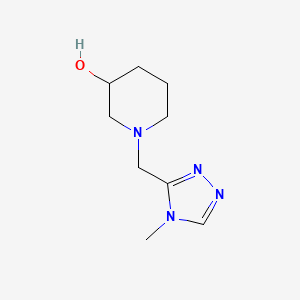

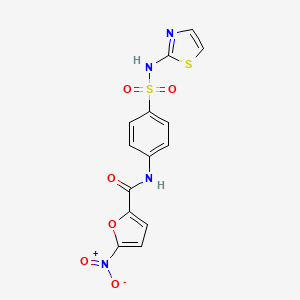

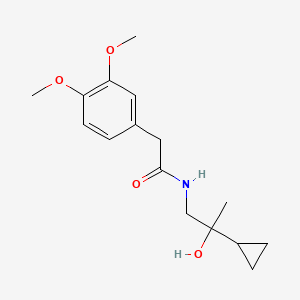

![molecular formula C14H13Cl2NO B2540816 2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 610274-29-8](/img/structure/B2540816.png)

2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one" is a pyrrole derivative that is structurally related to several compounds synthesized for various applications, including medicinal chemistry and materials science. The pyrrole core is a common motif in many biologically active compounds and is known for its versatility in chemical reactions and synthesis .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves multi-component reactions, as seen in the synthesis of a related compound, where a one-pot four-component coupling reaction was catalyzed by natural hydroxyapatite . Another method described the base-catalyzed intramolecular cyclization of an aminoacetylenic ketone, which was prepared by cross-coupling of propargylamines with acyl chlorides . Additionally, the synthesis of a key intermediate in the licofelone synthesis involved a novel synthesis of an unstable dihydro-2H-pyrrole, followed by treatment with a bromo ketone and subsequent cyclization using Ag or Au catalysts .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, with various substituents influencing the overall geometry and properties of the compound. For instance, the crystal structure of a related compound was solved using direct methods and refined to a final R-factor of 0.085 for 1944 observed reflections, indicating a detailed understanding of the molecular geometry . Single-crystal X-ray diffraction is a common technique used to determine the precise molecular structure of such compounds .

Chemical Reactions Analysis

Pyrrole derivatives can participate in a variety of chemical reactions, which are often influenced by the substituents on the pyrrole ring. The presence of chlorophenyl groups, for example, can affect the reactivity and the types of reactions the compound can undergo. The chemical behavior of these compounds can be further studied through computational studies using density functional theory (DFT), which helps predict spectral and geometrical data .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are closely related to their molecular structure. The presence of hydrogen bonds, such as C–H⋯O and C–H⋯N interactions, can influence the compound's solubility, melting point, and other physical properties . Theoretical studies, including Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations, provide insights into the intermolecular interactions and potential reactivity of the compound . Additionally, the corrosion inhibition efficiency of these compounds on metal surfaces indicates their potential application in materials science .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Pyrrole derivatives, similar to 2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, have been identified as effective corrosion inhibitors. A study elaborated on the synthesis of a new penta-substituted pyrrole derivative, highlighting its potential in protecting steel surfaces against corrosion. The compound's efficiency was attributed to its ability to block the active sites on the steel surface, showcasing its protective capabilities in industrial applications (Louroubi et al., 2019).

Crystal and Molecular Structure

The structural characterization of pyrrole derivatives is crucial for understanding their physical and chemical properties. Research on various carbonyl 2-substituted pyrroles, including derivatives similar to 2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, has been conducted using single-crystal X-ray diffraction. These studies offer insights into the hydrogen bonding patterns and the stability of these compounds, which are essential for their applications in material science and pharmaceuticals (Domagała et al., 2022).

Synthesis and Characterization of Pyrrole Derivatives

The synthesis and characterization of pyrrole derivatives are fundamental for their practical applications. For example, the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an efficient heterogeneous nanocatalyst has been reported, demonstrating a method for preparing compounds with complex structures efficiently. The process's advantages include excellent yields, the use of easily available and less expensive catalysts, and straightforward work-up procedures (Saeidian et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO/c1-9-6-13(14(18)8-15)10(2)17(9)12-5-3-4-11(16)7-12/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEAMWWSXMABLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

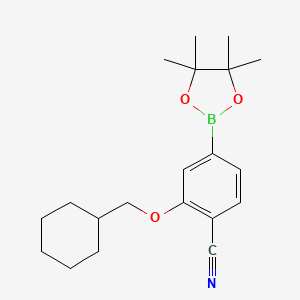

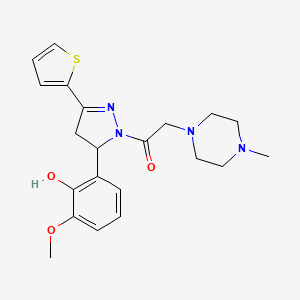

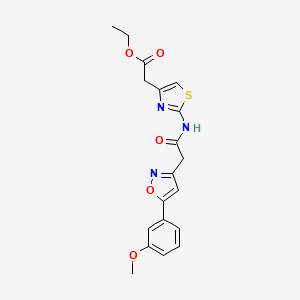

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2540736.png)

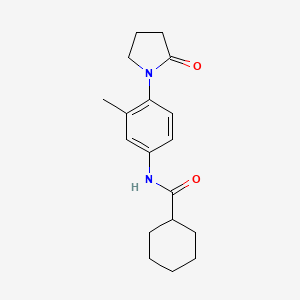

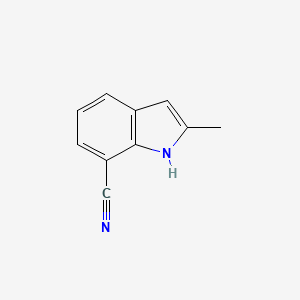

![3-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2540742.png)

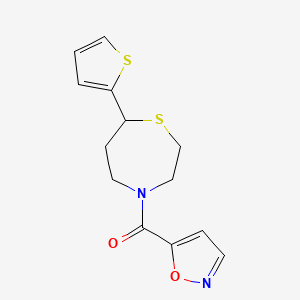

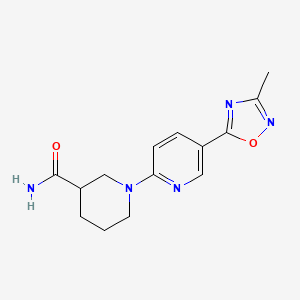

![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)